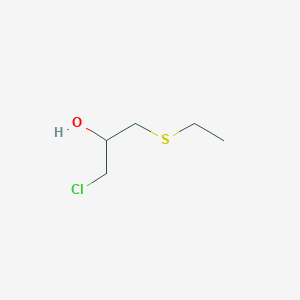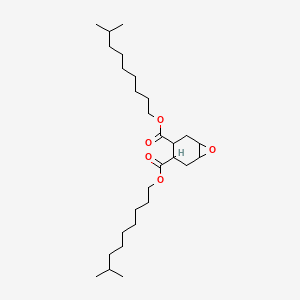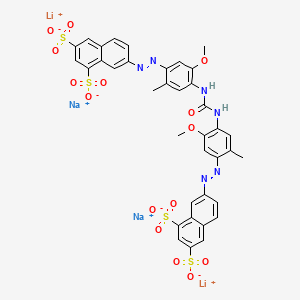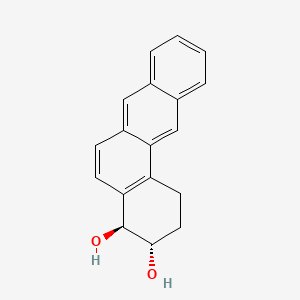
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans- is a polycyclic aromatic hydrocarbon derivative. This compound is notable for its structural complexity and its relevance in various scientific fields, particularly in studies related to carcinogenicity and environmental chemistry. It is a metabolite of benz(a)anthracene, a compound known for its presence in fossil fuels and its potential health impacts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans- typically involves the catalytic hydrogenation of benz(a)anthracene. This process can be carried out using palladium or platinum catalysts under hydrogen gas at elevated pressures and temperatures. The reaction conditions must be carefully controlled to ensure the selective formation of the trans- isomer.
Industrial Production Methods
Industrial production of this compound is less common due to its specific applications in research rather than large-scale manufacturing. when required, it can be produced using similar catalytic hydrogenation methods in a controlled environment to ensure purity and yield.
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones and hydroxy derivatives.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons.
Biology: Investigated for its role in biological systems, particularly in the context of its metabolites and their effects.
Medicine: Studied for its potential carcinogenic properties and its interactions with DNA.
Industry: Used in environmental studies to understand the degradation and impact of polycyclic aromatic hydrocarbons.
Mechanism of Action
The compound exerts its effects primarily through its interactions with cellular components. It can form adducts with DNA, leading to mutations and potentially carcinogenic outcomes. The metabolic activation of this compound involves enzymes such as cytochrome P450, which convert it into reactive intermediates that can bind to DNA and proteins.
Comparison with Similar Compounds
Similar Compounds
Benz(a)anthracene: The parent compound, known for its carcinogenic properties.
Benzo(a)pyrene: Another polycyclic aromatic hydrocarbon with similar environmental and health impacts.
Chrysene: Structurally similar and also studied for its carcinogenic potential.
Uniqueness
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans- is unique due to its specific structural configuration and its role as a metabolite. Its trans- configuration and the presence of hydroxyl groups make it a valuable compound for studying the detailed mechanisms of polycyclic aromatic hydrocarbon metabolism and their biological effects.
This compound’s distinct properties and reactions make it a significant subject of study in various scientific disciplines, contributing to our understanding of environmental chemistry, toxicology, and molecular biology.
Properties
CAS No. |
80399-21-9 |
|---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
(3S,4S)-1,2,3,4-tetrahydrobenzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C18H16O2/c19-17-8-7-14-15(18(17)20)6-5-13-9-11-3-1-2-4-12(11)10-16(13)14/h1-6,9-10,17-20H,7-8H2/t17-,18-/m0/s1 |
InChI Key |
TWMOMMCFHGETNT-ROUUACIJSA-N |
Isomeric SMILES |
C1CC2=C(C=CC3=CC4=CC=CC=C4C=C23)[C@@H]([C@H]1O)O |
Canonical SMILES |
C1CC2=C(C=CC3=CC4=CC=CC=C4C=C23)C(C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



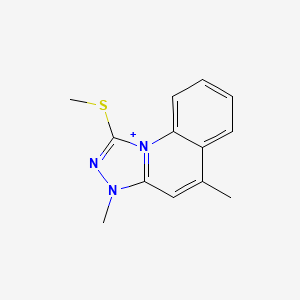
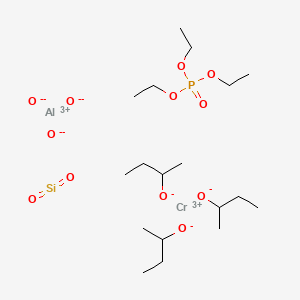
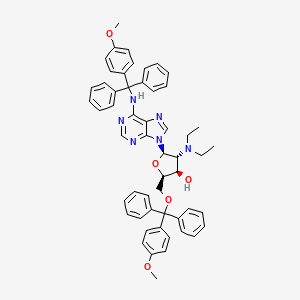
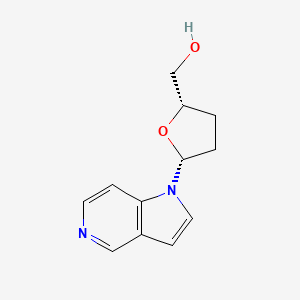
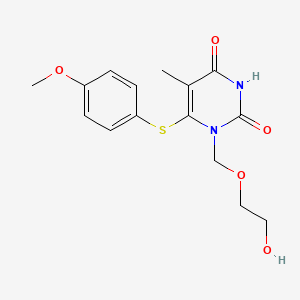

![5-[2-[4-[7-[(5-Chloro-2,6-Difluoro-4-Pyrimidinyl)Amino]-5,9-Disulfo-2H-Naphtho[1,2-d]Triazol-2-Yl]-2-Sulfophenyl]Diazenyl]-1,2-Dihydro-6-Hydroxy-2-Oxo-4-Pyridinecarboxylic Acid](/img/structure/B12792627.png)
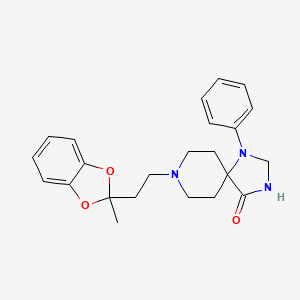
![Methyl 4-[2-(2-methoxy-2-oxoethyl)phenyl]butanoate](/img/structure/B12792632.png)
